



# Application Notes and Protocols for In Vivo Evaluation of (Rac)-D3S-001

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Compound of Interest		
Compound Name:	(Rac)-D3S-001	
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### Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, covalent inhibitor of the KRAS G12C mutation.[1][2] It is designed to potently and selectively bind to the inactive, GDP-bound state of the KRAS G12C protein, thereby disrupting its nucleotide cycling and locking it in an "off" state.[2][3] Preclinical and clinical studies have demonstrated that D3S-001 exhibits robust anti-tumor activity in various cancer models harboring the KRAS G12C mutation, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][4][5] Notably, D3S-001 has shown central nervous system (CNS) penetration and efficacy in brain metastasis models.[1][4]

These application notes provide detailed protocols for the in vivo evaluation of D3S-001 using established animal models, specifically cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.

## Signaling Pathway of KRAS G12C and Inhibition by D3S-001

The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of

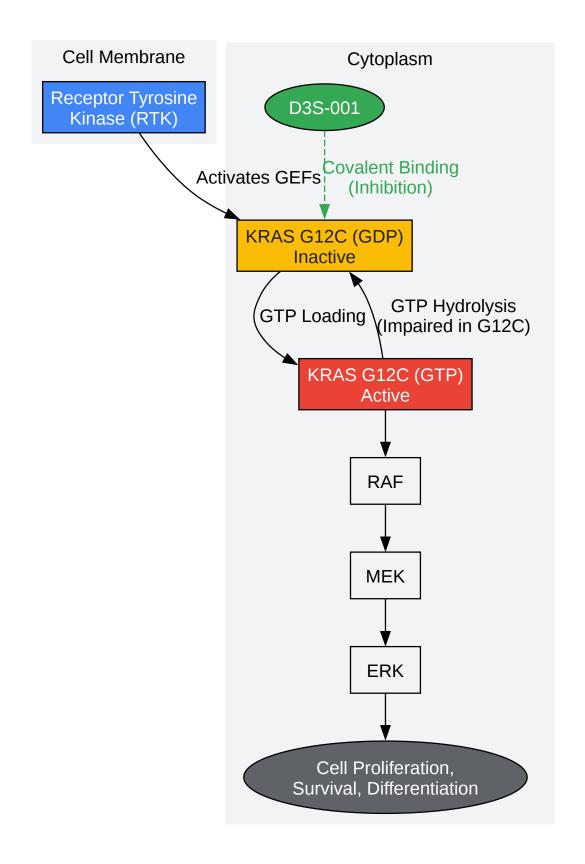


## Methodological & Application

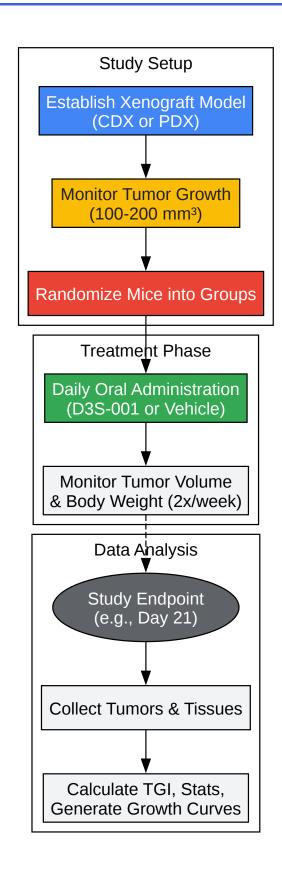
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KRAS, leading to its constitutive activation and downstream signaling through pathways like RAF-MEK-ERK, which promotes cell proliferation, survival, and differentiation. D3S-001 covalently binds to the cysteine residue at position 12 of the mutant KRAS protein when it is in the inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling.









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